potassium;dihydroxy-methyl-oxidosilane
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents vary.
Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the reaction to completion .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to act as a coupling agent for the formation of amides, esters, and carbamates. Similar compounds include:
Phosgene: Used in the synthesis of Carbonyldiimidazole but is more hazardous to handle.
Imidazole: A component of Carbonyldiimidazole and used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis but with different reactivity and handling properties.
Carbonyldiimidazole stands out due to its ease of handling and versatility in various chemical reactions.
Properties
IUPAC Name |
potassium;dihydroxy-methyl-oxidosilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O)(O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](O)(O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5KO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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